molecular formula C8H16ClNO3 B14008287 Methyl (R)-6,6-dimethylmorpholine-3-carboxylate hydrochloride

Methyl (R)-6,6-dimethylmorpholine-3-carboxylate hydrochloride

Cat. No.: B14008287
M. Wt: 209.67 g/mol
InChI Key: OGJYBSYSZIAEOJ-FYZOBXCZSA-N
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Description

Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by a morpholine ring substituted with a methyl ester group and two methyl groups at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the ester and methyl groups. One common method involves the alkylation of morpholine with methyl iodide, followed by esterification with methyl chloroformate. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation and esterification steps.

Industrial Production Methods

In an industrial setting, the production of Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized morpholine derivatives.

Scientific Research Applications

Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride can be compared with other morpholine derivatives, such as:

    Methyl 6-methylmorpholine-3-carboxylate: Lacks the additional methyl group at the 6-position, resulting in different chemical properties and reactivity.

    Ethyl ®-6,6-dimethylmorpholine-3-carboxylate: Contains an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.

    Methyl ®-6,6-dimethylmorpholine-3-carboxylate: The hydrochloride salt form may have different solubility and stability compared to the free base form.

The uniqueness of Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

methyl (3R)-6,6-dimethylmorpholine-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-8(2)5-9-6(4-12-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1

InChI Key

OGJYBSYSZIAEOJ-FYZOBXCZSA-N

Isomeric SMILES

CC1(CN[C@H](CO1)C(=O)OC)C.Cl

Canonical SMILES

CC1(CNC(CO1)C(=O)OC)C.Cl

Origin of Product

United States

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